4-(benzenesulfonyl)-N-(furan-2-ylmethyl)aniline
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Overview
Description
4-(benzenesulfonyl)-N-(furan-2-ylmethyl)aniline is an organic compound that features both a benzenesulfonyl group and a furan-2-ylmethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(furan-2-ylmethyl)aniline typically involves the following steps:
Formation of the benzenesulfonyl chloride: Benzenesulfonyl chloride can be prepared by reacting benzene with chlorosulfonic acid.
Nucleophilic substitution: The benzenesulfonyl chloride is then reacted with aniline to form 4-(benzenesulfonyl)aniline.
Alkylation: The final step involves the alkylation of 4-(benzenesulfonyl)aniline with furan-2-ylmethyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(furan-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
4-(benzenesulfonyl)-N-(furan-2-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(furan-2-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzenesulfonyl group can interact with amino acid residues in proteins, while the furan-2-ylmethyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(benzenesulfonyl)-N-(phenylmethyl)aniline: Similar structure but with a phenylmethyl group instead of a furan-2-ylmethyl group.
4-(benzenesulfonyl)-N-(pyridin-2-ylmethyl)aniline: Contains a pyridin-2-ylmethyl group instead of a furan-2-ylmethyl group.
Uniqueness
4-(benzenesulfonyl)-N-(furan-2-ylmethyl)aniline is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(furan-2-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c19-22(20,16-6-2-1-3-7-16)17-10-8-14(9-11-17)18-13-15-5-4-12-21-15/h1-12,18H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDQOYDXSZEKNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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